molecular formula C29H26FN5O4S B12410441 GLP-1R agonist 7

GLP-1R agonist 7

Cat. No.: B12410441
M. Wt: 559.6 g/mol
InChI Key: FNIHJXXWKDBSHJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucagon-like peptide-1 receptor agonist 7 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and has significant therapeutic potential in the treatment of type 2 diabetes mellitus and obesity. Glucagon-like peptide-1 receptor agonists, including glucagon-like peptide-1 receptor agonist 7, have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby reducing blood glucose levels and aiding in weight management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 7 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.

Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 7 involves large-scale recombinant expression systems, often utilizing bacterial or yeast hosts to produce the peptide. The peptide is then purified and chemically modified to enhance its stability and efficacy. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide-1 receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 7 include polyethylene glycol, fatty acids, and various protective groups. Reaction conditions often involve mild temperatures and pH levels to preserve the integrity of the peptide structure .

Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and prolonged activity. These modifications help in improving the pharmacokinetic properties of the compound, making it more effective for therapeutic use .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 7 has a wide range of scientific research applications. In the field of medicine, it is primarily used for the treatment of type 2 diabetes mellitus and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .

In the field of chemistry, glucagon-like peptide-1 receptor agonist 7 is used as a tool to study peptide-receptor interactions and the mechanisms of receptor activation. It is also employed in the development of new therapeutic agents targeting the glucagon-like peptide-1 receptor .

Mechanism of Action

Properties

Molecular Formula

C29H26FN5O4S

Molecular Weight

559.6 g/mol

IUPAC Name

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C29H26FN5O4S/c30-22-12-18(14-31)4-5-20(22)17-39-27-3-1-2-23(32-27)19-6-9-34(10-7-19)16-26-33-28-24(13-25(40-28)29(36)37)35(26)15-21-8-11-38-21/h1-6,12-13,21H,7-11,15-17H2,(H,36,37)/t21-/m0/s1

InChI Key

FNIHJXXWKDBSHJ-NRFANRHFSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O

Canonical SMILES

C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O

Origin of Product

United States

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